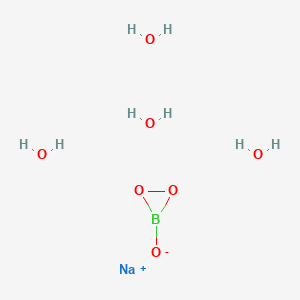sodium;3-oxidodioxaborirane;tetrahydrate
CAS No.:
Cat. No.: VC13572215
Molecular Formula: BH8NaO7
Molecular Weight: 153.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | BH8NaO7 |
|---|---|
| Molecular Weight | 153.86 g/mol |
| IUPAC Name | sodium;3-oxidodioxaborirane;tetrahydrate |
| Standard InChI | InChI=1S/BO3.Na.4H2O/c2-1-3-4-1;;;;;/h;;4*1H2/q-1;+1;;;; |
| Standard InChI Key | IBDSNZLUHYKHQP-UHFFFAOYSA-N |
| Isomeric SMILES | B1(OO1)[O-].O.O.O.O.[Na+] |
| Canonical SMILES | B1(OO1)[O-].O.O.O.O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium perborate tetrahydrate is a sodium salt of perboric acid, with the chemical formula . Its structure consists of a cyclic dioxaborirane anion () coordinated with four water molecules and a sodium cation . The compound’s SMILES notation, , reflects this cyclic configuration and hydration state .
Table 1: Key Identifiers of Sodium Perborate Tetrahydrate
| Property | Value | Source |
|---|---|---|
| CAS Number | 10140-63-3 | |
| Molecular Weight | 153.86 g/mol | |
| IUPAC Name | sodium;3-oxidodioxaborirane;tetrahydrate | |
| InChIKey | IBDSNZLUHYKHQP-UHFFFAOYSA-N |
Hydration States and Stability
The tetrahydrate form is one of two primary hydration states, the other being the monohydrate (). The tetrahydrate contains four water molecules, which contribute to its lower available oxygen content (9–11%) compared to the monohydrate . This structural difference impacts thermal stability, with the monohydrate being more resistant to decomposition at elevated temperatures.
Synthesis and Industrial Production
Manufacturing Processes
Sodium perborate tetrahydrate is synthesized through the reaction of sodium metaborate () with hydrogen peroxide () in an alkaline aqueous medium. The process is governed by the equation:
The monohydrate form is produced by thermally dehydrating the tetrahydrate at controlled temperatures .
Quality Control and Specifications
Industrial-grade sodium perborate tetrahydrate must meet purity standards of ≥95%, with residual impurities such as borates and carbonates carefully monitored . Analytical methods like titration and X-ray diffraction ensure compliance with regulatory guidelines.
Applications and Functional Mechanisms
Domestic and Industrial Bleaching
As a key ingredient in laundry detergents, sodium perborate tetrahydrate acts as a bleach activator. Upon dissolution in water, it releases hydrogen peroxide and perhydroxyl ions (), which oxidize organic stains at temperatures as low as 40°C . This property makes it preferable to chlorine-based bleaches for color-safe fabrics.
Table 2: Comparative Analysis of Bleaching Agents
| Agent | Active Oxygen Content | Temperature Efficacy | Environmental Impact |
|---|---|---|---|
| Sodium Perborate Tetrahydrate | 9–11% | 40–60°C | Rapid degradation |
| Sodium Hypochlorite | 12–15% | 20–30°C | Chlorinated byproducts |
| Hydrogen Peroxide | 47% | 20–90°C | Low persistence |
Dental and Medical Uses
In dentistry, sodium perborate tetrahydrate is employed for intracoronal bleaching of non-vital teeth. Its slow release of hydrogen peroxide minimizes pulp irritation while effectively decolorizing tetracycline stains . Studies demonstrate comparable efficacy to sodium perborate monohydrate, with a 90% success rate in clinical trials.
Toxicological and Environmental Profile
Human Health Considerations
Exposure to sodium perborate tetrahydrate can cause localized irritation due to hydrogen peroxide release. Ocular contact may result in corneal damage, while inhalation of dust particles induces respiratory distress. Systemic absorption of boron compounds is limited, with boric acid () exhibiting low acute toxicity (LD₅₀ > 2,000 mg/kg in rats).
Environmental Degradation
In wastewater treatment systems, sodium perborate tetrahydrate undergoes rapid hydrolysis to borate ions () and hydrogen peroxide, both of which are further degraded by microbial activity in activated sludge. Environmental half-life studies estimate a persistence of <48 hours in aerobic conditions.
Future Research Directions
While sodium perborate tetrahydrate is well-characterized, emerging research focuses on optimizing its activation in cold-water detergents and exploring its utility in advanced oxidation processes for wastewater treatment . Longitudinal ecotoxicological studies are also needed to assess boron accumulation in aquatic ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume